4-fluoro-N-phenylbenzenecarbothioamide
Description
4-Fluoro-N-phenylbenzenecarbothioamide (C₁₃H₁₀FN₂S) is a thiourea derivative characterized by a fluorinated benzamide backbone and a phenyl substituent on the thiocarbonyl group. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications to optimize properties like solubility, stability, and biological activity.
Properties
CAS No. |
1629-19-2 |
|---|---|
Molecular Formula |
C13H10FNS |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-fluoro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI Key |
LQKYDGGOSBFZDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |
Other CAS No. |
1629-19-2 |
Synonyms |
4-fluoro-N-phenyl-benzenecarbothioamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 4-fluoro-N-[(3-methyl-2-pyridinyl)carbamothioyl]benzamide (C₁₄H₁₂FN₃OS, RN: 428457-99-2) serves as a relevant comparator due to its shared fluorobenzamide core but distinct substituents on the thiourea moiety . Below is a detailed comparison:
Structural and Electronic Differences
| Property | 4-Fluoro-N-phenylbenzenecarbothioamide | 4-Fluoro-N-[(3-methyl-2-pyridinyl)carbamothioyl]benzamide |
|---|---|---|
| Substituent on Thiourea | Phenyl group (C₆H₅) | 3-Methylpyridin-2-yl group (C₅H₃N(CH₃)) |
| Molecular Weight | 245.3 g/mol | 289.3 g/mol |
| Polarity | Lower (due to phenyl’s hydrophobicity) | Higher (pyridine’s nitrogen enhances polarity) |
| Electron Effects | Electron-rich phenyl (resonance donor) | Pyridine’s nitrogen introduces electron-deficient character |
Key Implications
Bioactivity : Pyridine-containing derivatives often exhibit enhanced binding affinity in biological systems (e.g., enzyme inhibition) compared to purely aromatic substituents, as seen in kinase inhibitors. The methyl group on the pyridine may further modulate steric interactions .
Synthetic Accessibility : Introducing a heterocyclic substituent (e.g., pyridine) may require more complex synthetic routes compared to phenyl derivatives, impacting scalability.
Preparation Methods
Carbodiimide-Mediated Coupling
Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate the reaction between 4-fluoroaniline and benzoic acid derivatives. In a representative procedure:
-
Reagents : 4-Fluoroaniline (1.20 mmol), benzoic acid derivative (1.68 mmol), DIC (1.82 mmol), HOBt (1.82 mmol).
-
Conditions : Stirred in dichloromethane (20 mL) at room temperature for 12 hours.
-
Workup : Quenched with NaOH (0.5 N), washed with HCl (10%) and brine, dried over MgSO₄, and purified via silica gel chromatography (petroleum/ethyl acetate = 3:2).
This method avoids amide bond cleavage by employing mild bases like NaHCO₃.
Acid Chloride-Amine Reaction
A direct approach involves reacting 4-fluoroaniline with benzoyl chloride under basic conditions:
-
Reagents : 4-Fluoroaniline (2.68 mmol), benzoyl chloride (2.68 mmol), triethylamine (3.34 mmol).
-
Conditions : Dissolved in dichloromethane (20 mL), cooled to 0°C, and stirred for 4 hours.
-
Workup : Washed with water and brine, dried over MgSO₄, and purified via silica gel chromatography (petroleum/ethyl acetate = 1:1).
Characterization data for the amide intermediate includes:
Thionation of Amide to Carbothioamide
The conversion of the amide intermediate to the target thioamide employs sulfur-transfer reagents. While explicit protocols for this compound are absent in the provided sources, analogous reactions from carbothioamide syntheses guide this step:
Lawesson’s Reagent Method
Phosphorus Pentasulfide (P₂S₅) Method
P₂S₅ offers a cost-effective alternative:
-
Reagents : Amide intermediate (1 equiv), P₂S₅ (2 equiv).
-
Conditions : Heated in pyridine at 110°C for 6 hours.
-
Workup : Quenched with ice-water, extracted with ethyl acetate, and purified.
Alternative Direct Synthesis Routes
Thiosemicarbazide-Mediated Carbothioamide Formation
Thiosemicarbazide reacts with carbonyl compounds to form carbothioamides. Adapting this for 4-fluorobenzaldehyde:
-
Reagents : 4-Fluorobenzaldehyde (1 equiv), thiosemicarbazide (1 equiv).
-
Conditions : Refluxed in glacial acetic acid for 6 hours.
-
Product : 4-Fluorobenzaldehyde thiosemicarbazone, which may undergo further cyclization or modification.
Isothiocyanate-Based Routes
Phenylisothiocyanate reacts with amines to form thioureas. For 4-fluoroaniline:
-
Reagents : 4-Fluoroaniline (1 equiv), phenylisothiocyanate (1 equiv).
-
Conditions : Stirred in ethanol at room temperature.
-
Product : N-(4-Fluorophenyl)phenylthiourea, a potential precursor for further functionalization.
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-fluoro-N-phenylbenzenecarbothioamide, and what reaction conditions optimize yield?
- Methodology : A typical approach involves reacting 4-fluorobenzoic acid derivatives with phenylamine (aniline) in the presence of a thionating agent (e.g., Lawesson’s reagent or PS). Reflux conditions in anhydrous solvents like toluene or THF with catalytic acid (e.g., HSO) are often employed. Post-reaction purification via column chromatography or recrystallization improves purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-thionation. Adjust stoichiometry to minimize byproducts like sulfoxides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirm the presence of thioamide (C=S) stretch (~1200–1050 cm) and aromatic C-F vibrations (~1250–1100 cm) .
- H/C NMR : Identify aromatic proton environments (e.g., para-fluorine substituent deshields adjacent protons) and thiocarbonyl carbon signals (~200–210 ppm) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for fluorine (m/z +19) .
Q. What are the primary biological targets or activities explored for this compound?
- Methodology : Preliminary assays often focus on enzyme inhibition (e.g., kinases, proteases) or receptor binding. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while the thioamide group may modulate redox activity. Use in vitro models (e.g., cancer cell lines) with IC determination via MTT assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound?
- Methodology :
- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina. Validate with experimental IC data .
- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Use knockout cell lines or isotopic labeling to confirm target specificity .
Q. How can reaction conditions be optimized to suppress sulfoxide/sulfone byproducts during synthesis?
- Methodology :
- Inert Atmosphere : Conduct reactions under N/Ar to prevent oxidation of the thioamide group.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance thionation efficiency.
- Solvent Selection : Use non-polar solvents (e.g., xylene) to stabilize intermediates and reduce side reactions .
Q. What role does the fluorine substituent play in modulating the compound’s pharmacokinetic properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
